Cas no 1570496-34-2 (IACS-010759)

IACS-010759 structure
IACS-010759 structure
Product name:IACS-010759
CAS No:1570496-34-2
MF:C25H25F3N6O4S
MW:562.5640
MDL:MFCD30489429
CID:2359849
PubChem ID:86711931

IACS-010759 Chemical and Physical Properties

Names and Identifiers

    • 5-(5-methyl-1-(3-(4-(methylsulfonyl)piperidin-1-yl)benzyl)-1H-1,2,4-triazol-3-yl)-3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazole
    • IACS-10759 (IACS-010759 )
    • IACS-010759
    • HWJWNWZJUYCGKV-UHFFFAOYSA-N
    • IACS 010759 - Bio-X
    • BCP20596
    • s8731
    • AK549747
    • 4-Methanesulfonyl-1-{3-[(5-methyl-3-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}-1H-1,2,4-triazol-1-yl)methyl]phenyl}piperidine
    • 5-[5-Methyl-1-[[3-(4-methylsulfonylpiperidin-1-yl)phenyl]methyl]-1,2,4-triazol-3-yl]-3-[4-(trifluoro
    • IACS10759
    • 42W52V11DJ
    • 5-[5-methyl-1-[[3-(4-methylsulfonylpiperidin-1-yl)phenyl]methyl]-1,2,4-triazol-3-yl]-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole
    • IACS 10759
    • NSC809972
    • IACS 010759 [WHO-DD]
    • N
    • IACS-010759 (IACS-10759)
    • Oxidative phosphorylation inhibitor IACS-010759
    • AC-31606
    • AKOS030527987
    • 4-(Methylsulfonyl)-1-[3-[[5-methyl-3-[3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]-1H-1,2,4-triazol-1-yl]methyl]phenyl]piperidine (IACS-010759); 4-(Methylsulfonyl)-1-[3-[[5-methyl-3-[3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]-1H-1,2,4-triazol-1-yl]methyl]phenyl]piperidine (IACS-010759)
    • CHEMBL4778699
    • DB-196077
    • UNII-42W52V11DJ
    • IACS-10759
    • 4-methanesulfonyl-1-{3-[(5-methyl-3-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,2,4-triazol-1-yl)methyl]phenyl}piperidine
    • EX-A1907
    • Iacs 010759
    • IACS-010759?
    • C25H25F3N6O4S
    • OXPHOS Inhibitor IACS-010759
    • HY-112037
    • 1570496-34-2 (free base)
    • SCHEMBL15498716
    • Piperidine, 4-(methylsulfonyl)-1-(3-((5-methyl-3-(3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,4-triazol-1-yl)methyl)phenyl)-
    • 4-(Methylsulfonyl)-1-[3-[[5-methyl-3-[3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]-1H-1,2,4-triazol-1-yl]methyl]phenyl]piperidine (IACS-010759)
    • C72972
    • IACS-010759 free base
    • 4-(Methylsulfonyl)-1-(3-((5-methyl-3-(3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,4-triazol-1-yl)methyl)phenyl)piperidine
    • CS-0042459
    • NSC-809972
    • GLXC-15124
    • 1570496-34-2
    • BS-15465
    • MDL: MFCD30489429
    • Inchi: 1S/C25H25F3N6O4S/c1-16-29-23(24-30-22(32-38-24)18-6-8-20(9-7-18)37-25(26,27)28)31-34(16)15-17-4-3-5-19(14-17)33-12-10-21(11-13-33)39(2,35)36/h3-9,14,21H,10-13,15H2,1-2H3
    • InChI Key: HWJWNWZJUYCGKV-UHFFFAOYSA-N
    • SMILES: S(C([H])([H])[H])(C1([H])C([H])([H])C([H])([H])N(C2=C([H])C([H])=C([H])C(C([H])([H])N3C(C([H])([H])[H])=NC(C4=NC(C5C([H])=C([H])C(=C([H])C=5[H])OC(F)(F)F)=NO4)=N3)=C2[H])C([H])([H])C1([H])[H])(=O)=O

Computed Properties

  • Exact Mass: 562.16100896 g/mol
  • Monoisotopic Mass: 562.16100896 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 12
  • Heavy Atom Count: 39
  • Rotatable Bond Count: 7
  • Complexity: 909
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 562.6
  • Topological Polar Surface Area: 125
  • XLogP3: 4.8

IACS-010759 Security Information

IACS-010759 Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
D623317-500mg
IACS-010759
1570496-34-2 98%
500mg
$5250 2024-08-03
MedChemExpress
HY-112037-5mg
IACS-010759
1570496-34-2 99.60%
5mg
¥1200 2024-05-25
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
I873000-5mg
IACS-010759 (IACS-10759)
1570496-34-2 99%
5mg
¥938.70 2022-01-13
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T5337-1 mL * 10 mM (in DMSO)
IACS10759
1570496-34-2 99.83%
1 mL * 10 mM (in DMSO)
¥1785.00 2022-04-26
Chemenu
CM328316-10mg
5-[5-Methyl-1-[[3-(4-methylsulfonylpiperidin-1-yl)phenyl]methyl]-1,2,4-triazol-3-yl]-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole
1570496-34-2 95%+
10mg
$217 2021-08-18
MedChemExpress
HY-112037-50mg
IACS-010759
1570496-34-2 99.60%
50mg
¥6500 2024-05-25
MedChemExpress
HY-112037-100mg
IACS-010759
1570496-34-2 99.60%
100mg
¥9000 2024-05-25
S e l l e c k ZHONG GUO
S8731-5mg
IACS-010759 (IACS-10759)
1570496-34-2 99.95%
5mg
¥1286.57 2023-09-15
MedChemExpress
HY-112037-10mM*1mLinDMSO
IACS-010759
1570496-34-2 99.60%
10mM*1mLinDMSO
¥1485 2023-07-26
Chemenu
CM328316-10mg
5-[5-Methyl-1-[[3-(4-methylsulfonylpiperidin-1-yl)phenyl]methyl]-1,2,4-triazol-3-yl]-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole
1570496-34-2 95%+
10mg
$*** 2023-03-30

IACS-010759 Related Literature

Additional information on IACS-010759

Recent Advances in the Study of IACS-010759 (1570496-34-2) in Cancer Metabolism

IACS-010759 (CAS: 1570496-34-2) is a novel small-molecule inhibitor targeting mitochondrial complex I, which has garnered significant attention in the field of cancer metabolism research. Developed by the MD Anderson Cancer Center's Institute for Applied Cancer Science (IACS), this compound has shown promising results in preclinical studies for its ability to disrupt oxidative phosphorylation (OXPHOS) in cancer cells, particularly those reliant on mitochondrial metabolism. Recent studies have further elucidated its mechanism of action and potential therapeutic applications, making it a focal point in the development of innovative cancer therapies.

The primary mechanism of IACS-010759 involves the selective inhibition of mitochondrial complex I (NADH:ubiquinone oxidoreductase), leading to a rapid depletion of ATP and subsequent cancer cell death. This is particularly effective against tumors with high oxidative phosphorylation dependency, such as acute myeloid leukemia (AML) and certain solid tumors. A 2023 study published in Nature Cancer demonstrated that IACS-010759 effectively targets AML stem cells by inducing metabolic crisis, while sparing normal hematopoietic cells, highlighting its potential as a targeted therapy.

Recent preclinical data has also explored the synergistic effects of IACS-010759 in combination with other anticancer agents. For instance, a study in Cell Reports Medicine (2024) reported enhanced efficacy when IACS-010759 was combined with venetoclax, a BCL-2 inhibitor, in AML models. The combination therapy led to significant tumor regression and prolonged survival in animal models, suggesting a potential clinical strategy for overcoming resistance to single-agent therapies.

Despite its promising preclinical profile, challenges remain in the clinical translation of IACS-010759. Phase I clinical trials (NCT03291938) have provided initial safety data, but dose-limiting toxicities, such as lactic acidosis and cardiac effects, have been observed. Ongoing research aims to optimize dosing regimens and identify biomarkers to predict patient response. A recent review in Cancer Discovery (2024) emphasized the need for patient stratification based on metabolic profiling to maximize therapeutic benefits.

In conclusion, IACS-010759 represents a groundbreaking approach to targeting cancer metabolism, with its unique mechanism of action and potential for combination therapies. As research progresses, further insights into its clinical applicability and safety profile will be critical for its development as a mainstream therapeutic option. Future directions include exploring its efficacy in other OXPHOS-dependent cancers and refining strategies to mitigate adverse effects.

Recommend Articles

Recommended suppliers
atkchemica
(CAS:1570496-34-2)IACS-010759
CL17123
Purity:95%+
Quantity:1g/5g/10g/100g
Price ($):Inquiry
Amadis Chemical Company Limited
(CAS:1570496-34-2)IACS-010759
A936426
Purity:99%/99%/99%/99%
Quantity:50mg/100mg/250mg/1g
Price ($):156.0/265.0/502.0/1356.0